molecular formula C11H13NO3 B14061153 (4,7-Dimethoxy-1H-indol-2-yl)methanol

(4,7-Dimethoxy-1H-indol-2-yl)methanol

Cat. No.: B14061153
M. Wt: 207.23 g/mol
InChI Key: WCGJLQTXSWTUIH-UHFFFAOYSA-N
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Description

(4,7-Dimethoxy-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of methoxy groups at positions 4 and 7, along with a hydroxymethyl group at position 2, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-Dimethoxy-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4,7-dimethoxyphenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Fischer indole synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4,7-Dimethoxy-1H-indol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, forming a simpler indole derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of (4,7-Dimethoxy-1H-indol-2-yl)carboxylic acid or (4,7-Dimethoxy-1H-indol-2-yl)aldehyde.

    Reduction: Formation of 4,7-dimethoxyindole.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(4,7-Dimethoxy-1H-indol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,7-Dimethoxy-1H-indol-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxyindole: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    (4,7-Dimethoxy-1H-indol-3-yl)methanol: Similar structure but with the hydroxymethyl group at position 3 instead of 2.

    Indole-3-carbinol: A well-known compound with significant biological activities, but with different substitution patterns.

Uniqueness

(4,7-Dimethoxy-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups at positions 4 and 7, along with a hydroxymethyl group at position 2, provides distinct chemical properties that can be exploited in various scientific and industrial applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)methanol

InChI

InChI=1S/C11H13NO3/c1-14-9-3-4-10(15-2)11-8(9)5-7(6-13)12-11/h3-5,12-13H,6H2,1-2H3

InChI Key

WCGJLQTXSWTUIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)CO

Origin of Product

United States

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